molecular formula C6H7IN2O2 B1421964 methyl (4-iodo-1H-pyrazol-1-yl)acetate CAS No. 1175275-44-1

methyl (4-iodo-1H-pyrazol-1-yl)acetate

Cat. No.: B1421964
CAS No.: 1175275-44-1
M. Wt: 266.04 g/mol
InChI Key: JOZSDZHLLBZDCB-UHFFFAOYSA-N
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Description

Methyl (4-iodo-1H-pyrazol-1-yl)acetate (CAS 1175275-44-1) is a chemical compound with the molecular formula C 6 H 7 IN 2 O 2 and a molecular weight of 266.04 g/mol . This ester derivative of a 4-iodo-pyrazole is characterized by its acetate group, which differentiates it from similar compounds like the ethyl ester analogue (CAS 82231-59-2) . The 4-iodo substitution on the pyrazole ring is a key structural feature, as halogen atoms, particularly iodine, are excellent leaving groups and serve as versatile handles for further chemical modification . The pyrazole scaffold is a privileged structure in medicinal and organic chemistry, frequently serving as a core template in the development of novel therapeutic agents and functional materials . While the specific biological mechanisms and applications for this exact compound are areas of active research, its structural profile suggests significant potential as a key synthetic intermediate. Researchers can leverage the reactivity of the iodine atom for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to create more complex, functionalized molecules . This makes this compound a valuable building block for constructing compound libraries in drug discovery programs and for the synthesis of specialized agrochemicals or materials . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-(4-iodopyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZSDZHLLBZDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-iodo-1H-pyrazol-1-yl)acetate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine, followed by iodination. One common method involves the reaction of ethyl acetoacetate with phenylhydrazine to form the pyrazole ring, which is then iodinated using iodine in the presence of an oxidizing agent . The final step involves esterification with methanol to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-iodo-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Commonly performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Ester Hydrolysis: Conducted under acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Pyrazole N-oxides.

    Reduction Products: Pyrazolines.

    Hydrolysis Products: 4-iodo-1H-pyrazole-1-acetic acid.

Mechanism of Action

The mechanism of action of methyl (4-iodo-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and ester group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

Structural analogs differ in substituents at the 3-, 4-, or 5-positions of the pyrazole ring, significantly altering electronic and steric properties.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Implications Reference
Methyl (4-iodo-3-nitro-1H-pyrazol-1-yl)acetate 4-I, 3-NO₂ C₆H₆IN₃O₄ 311.035 Nitro group increases electron deficiency, enhancing reactivity in nucleophilic substitution
Ethyl 2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate 4-I, 3-CF₃ C₈H₉F₃IN₂O₂ 353.07 CF₃ group (electron-withdrawing) stabilizes intermediates in Suzuki-Miyaura couplings
Methyl 2-(4-fluoro-1H-pyrazol-1-yl)acetate 4-F C₆H₇FN₂O₂ 158.13 Fluorine’s electronegativity improves metabolic stability in drug design
Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate 4-Br C₆H₇BrN₂O₂ 219.04 Bromine’s lower leaving-group ability reduces reactivity compared to iodine

Key Findings :

  • Electron-withdrawing groups (e.g., NO₂, CF₃) increase the pyrazole ring’s electrophilicity, favoring reactions like SNAr (nucleophilic aromatic substitution) .
  • Halogen substituents (I vs. Br/F) influence leaving-group propensity and cross-coupling efficiency. Iodine’s polarizability enhances catalytic coupling yields compared to bromine .

Ester Group Modifications

The ester moiety (methyl vs. ethyl) affects lipophilicity and hydrolysis rates.

Compound Name Ester Group Molecular Weight (g/mol) Key Properties/Implications Reference
Ethyl 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate Ethyl 308.12 Higher lipophilicity may improve membrane permeability in drug delivery
Methyl (4-iodo-1H-pyrazol-1-yl)acetate Methyl 266.04 Smaller ester group may accelerate enzymatic hydrolysis in prodrugs

Key Findings :

  • Methyl esters are more prone to hydrolysis, making them suitable for prodrug applications requiring rapid activation .

Complex Derivatives with Additional Rings

Incorporation of secondary rings (e.g., azetidine) expands structural diversity.

Compound Name Additional Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Implications Reference
2-[3-(4-Iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride Azetidine ring C₁₀H₁₅ClIN₃O₂ 364.61 Rigid azetidine enhances binding affinity in kinase inhibitors

Key Findings :

  • Azetidine rings introduce conformational rigidity, improving target selectivity in medicinal chemistry .

Q & A

Q. What are the standard synthetic routes for methyl (4-iodo-1H-pyrazol-1-yl)acetate, and what experimental parameters are critical for reproducibility?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 4-iodo-1H-pyrazole can react with methyl chloroacetate in the presence of a base like cesium carbonate (Cs₂CO₃) in DMF at 80°C under inert atmosphere . Key parameters include reaction time (3–5 hours), temperature control (±2°C), and stoichiometric ratios (1:1.5–2.0 for pyrazole:alkylating agent). Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃) to confirm the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and ester group (δ 3.7–4.2 ppm for OCH₃) .
  • XRD : Single-crystal X-ray diffraction using SHELXL for refinement. SHELX parameters (e.g., R-factor < 5%) and hydrogen-bonding networks should be analyzed to validate molecular geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (expected m/z for C₇H₈IN₂O₂: ~278.96) .

Q. What purification techniques are optimal for isolating this compound from byproducts?

  • Methodological Answer : Recrystallization from methanol or ethanol yields >95% purity. For complex mixtures, gradient elution via flash chromatography (silica gel, ethyl acetate/hexane 3:7 to 1:1) is recommended. Monitor by TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions between experimental spectral data and predicted electronic structures?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can simulate NMR chemical shifts and IR vibrational modes. Discrepancies >0.3 ppm in ¹H NMR may indicate solvent effects or conformational flexibility. Compare Mulliken charges on the iodine atom to assess electronic environment deviations .

Q. What strategies optimize regioselectivity in the alkylation of 4-iodo-1H-pyrazole to minimize N2 vs. N1 substitution?

  • Methodological Answer : Use sterically hindered bases (e.g., DBU) and polar aprotic solvents (DMF or DMSO) to favor N1 substitution. Monitor reaction progress via LC-MS. A 10:1 N1:N2 ratio is achievable at 60°C with slow reagent addition .

Q. How does iodine substitution influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The iodine atom acts as a directing group, enabling Pd-catalyzed coupling. Optimize with Pd(PPh₃)₄ (5 mol%), K₂CO₃, and aryl boronic acids in THF/H₂O (3:1) at 80°C. Yields >80% are reported for biphenyl derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational bond lengths in the pyrazole ring?

  • Methodological Answer : XRD-derived bond lengths (e.g., C-I = 2.10 Å) may differ from DFT predictions (2.15 Å) due to crystal packing effects. Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H⋯O) that distort geometry .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (%)Reference
Alkylation (Cs₂CO₃)4-Iodo-1H-pyrazole, methyl chloroacetate, DMF, 80°C7597
CyclocondensationEthyl acetoacetate, DMF-DMA, hydrazine6295

Q. Table 2: Key Spectral Data

TechniqueObserved DataPredicted (DFT)Deviation
¹H NMR (DMSO-d₆)δ 8.21 (s, 1H, pyrazole-H)δ 8.180.03 ppm
XRD (C-I bond)2.10 Å2.15 Å0.05 Å

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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